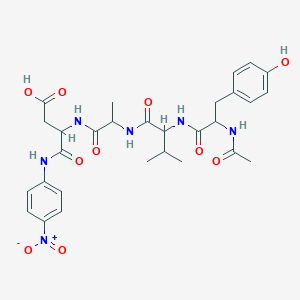
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA, also known as acetyl-DL-tyrosine-DL-valine-DL-alanine-DL-aspartic acid-p-nitroanilide, is a synthetic peptide substrate. This compound is widely used in biochemical research, particularly in the study of enzyme kinetics and protease activity. The presence of the p-nitroanilide group allows for chromogenic detection, making it a valuable tool in various assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-aspartic acid, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-alanine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for DL-valine, DL-tyrosine, and finally, the acetyl group is added to the N-terminus.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, resulting in the cleavage of peptide bonds.
Oxidation: The tyrosine residue can undergo oxidation, forming dityrosine.
Reduction: The nitro group on p-nitroanilide can be reduced to an amino group.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or chymotrypsin in buffered aqueous solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium dithionite.
Major Products
Hydrolysis: Produces smaller peptide fragments and free p-nitroaniline.
Oxidation: Forms dityrosine and other oxidized products.
Reduction: Converts p-nitroanilide to p-phenylenediamine.
科学的研究の応用
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is extensively used in scientific research:
Enzyme Kinetics: As a substrate to study the activity of proteases like caspase-1.
Drug Development: Screening potential inhibitors of proteases.
Biochemical Assays: Chromogenic detection of enzyme activity in various biological samples.
作用機序
The compound acts as a substrate for proteases. When the peptide bond is cleaved by the enzyme, p-nitroaniline is released, which can be detected spectrophotometrically. This allows researchers to measure enzyme activity and kinetics. The molecular targets include various proteases, and the pathways involved are those related to protein degradation and processing.
類似化合物との比較
Similar Compounds
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-AMC: Uses 7-amino-4-methylcoumarin instead of p-nitroanilide.
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-R110: Uses rhodamine 110 as the chromogenic group.
Uniqueness
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is unique due to its p-nitroanilide group, which provides a distinct chromogenic signal upon cleavage. This makes it particularly useful in assays requiring precise and sensitive detection of protease activity.
特性
IUPAC Name |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-(4-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNOCSPPGFBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














